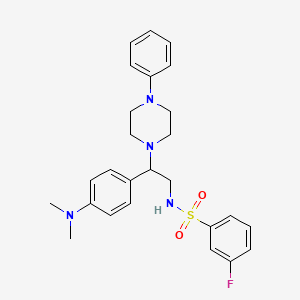
N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-fluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C26H31FN4O2S and its molecular weight is 482.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-fluorobenzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its pharmacological properties.
Chemical Structure and Properties
The compound's structure is characterized by a sulfonamide group attached to a fluorobenzene moiety, which is further linked to a piperazine derivative. The presence of the dimethylamino group enhances its lipophilicity, potentially influencing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C26H31N4O2S |
| Molecular Weight | 455.62 g/mol |
| Log P (octanol-water) | 3.49 |
| Solubility | Soluble in DMSO |
| BBB Permeability | Yes |
The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The piperazine moiety is known to exhibit affinity for multiple receptor types, suggesting potential effects on mood regulation and cognitive function.
Antidepressant Effects
Research indicates that compounds similar to this compound may exhibit antidepressant properties by modulating serotonin levels in the brain. In vitro studies have shown that derivatives can inhibit serotonin reuptake, enhancing serotonergic signaling.
Antipsychotic Properties
The structural similarity to known antipsychotics suggests potential efficacy in treating schizophrenia and other psychotic disorders. The compound's ability to bind to dopamine D2 receptors may contribute to its antipsychotic effects, as evidenced by animal models demonstrating reduced hyperactivity in response to dopaminergic stimulation.
Inhibition of Acetylcholinesterase (AChE)
Recent studies have explored the compound's activity as an acetylcholinesterase inhibitor, which is crucial for the treatment of Alzheimer's disease. In vitro assays have shown promising results, with IC50 values indicating effective inhibition comparable to established AChE inhibitors.
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the inhibitory effects on AChE using the Ellman method. The compound exhibited an IC50 value of 0.15 μmol/L, indicating potent activity compared to controls like rivastigmine (IC50 = 10.54 μmol/L) .
- Receptor Binding Affinity : Binding assays revealed that the compound has a high affinity for serotonin 5-HT1A and D2 dopamine receptors, suggesting a dual mechanism that could be beneficial in treating both mood disorders and psychosis .
- Animal Models : In behavioral tests on rodents, administration of the compound resulted in significant reductions in anxiety-like behaviors, supporting its potential as an anxiolytic agent .
特性
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-3-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FN4O2S/c1-29(2)23-13-11-21(12-14-23)26(20-28-34(32,33)25-10-6-7-22(27)19-25)31-17-15-30(16-18-31)24-8-4-3-5-9-24/h3-14,19,26,28H,15-18,20H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSJAPZULGQWRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC(=C2)F)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31FN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














